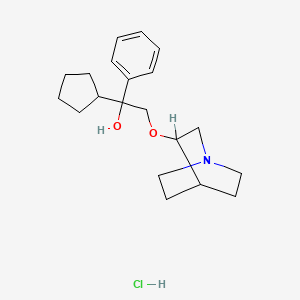
Penequine hydrochloride
Übersicht
Beschreibung
Penequine Hydrochloride, also known as Penehyclidine Hydrochloride, is a brain penetrant anticholinergic drug that exhibits both antimuscarinic and antinicotinic activity . It does not induce muscarinic 2 receptor-associated cardiovascular side effects .
Synthesis Analysis
Penequine Hydrochloride (PHC) is a new anticholinergic agent that provides protective effects in experimental models of heart and brain ischemia as well as reperfusion (I/R) injury .Molecular Structure Analysis
The molecular formula of Penequine Hydrochloride is C20H30ClNO2 . It has a molecular weight of 351.9 g/mol . The InChI Key is DDTVVMRZNVIVQM-UHFFFAOYSA-N .Chemical Reactions Analysis
Penequine Hydrochloride is an ethereal compound, stable in neutral and alkaline solutions, but it decomposes in strong acidic solutions .Physical And Chemical Properties Analysis
Penequine Hydrochloride has a molecular weight of 351.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The exact mass is 351.1965069 g/mol and the monoisotopic mass is 351.1965069 g/mol . The topological polar surface area is 32.7 Ų . The heavy atom count is 24 .Wissenschaftliche Forschungsanwendungen
Anticholinergic Drug Development
Penequine hydrochloride: has been identified as a potent anticholinergic compound. It exhibits both antimuscarinic and antinicotinic activities, making it a valuable candidate for the development of new anticholinergic drugs . These drugs can be used to treat a variety of conditions, including gastrointestinal disorders, COPD, and overactive bladder.
Cardiovascular Research
This compound does not induce muscarinic 2 receptor-associated cardiovascular side effects . This property is particularly important in cardiovascular research, where the development of drugs without adverse cardiac effects is crucial.
Ischemia Reperfusion Injury
Penequine hydrochloride has shown effectiveness in experimental models of heart, lung, and brain ischemia-reperfusion injury . Its application in this field could lead to new therapeutic strategies for managing conditions caused by interrupted blood flow.
Anesthesia Adjunct
Penequine hydrochloride is under investigation for its preventive effects on postoperative pulmonary complications when inhaled . This application could make it a valuable adjunct in anesthesia, particularly in surgeries with high risks of pulmonary issues.
Drug Stability Studies
The stability of Penequine hydrochloride in various solutions is a critical area of research. It is stable in neutral and alkaline solutions but decomposes in strong acidic solutions . Understanding its degradation mechanism is essential for the proper formulation and storage of pharmaceuticals containing this compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTVVMRZNVIVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934385 | |
| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penequine hydrochloride | |
CAS RN |
151937-76-7 | |
| Record name | Penehyclidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151937-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penequinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENEHYCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main degradation products of penequine hydrochloride in acidic solutions and how are they formed?
A2: The primary degradation products are 3-quinuclidinol and 1-phenyl-1-cyclopentyl acetaldehyde [, ]. The formation mechanism involves:
Q2: What are the known toxicological effects of penequine hydrochloride?
A4: Studies in mice have investigated the potential toxicity of penequine hydrochloride. Research indicates potential impacts on fertility and early embryonic development []. Additionally, pre- and postnatal exposure in mice has shown some toxic effects []. Further research, especially in rats, has focused on the embryo-fetal development toxicity after intramuscular exposure to penequine hydrochloride [].
Q3: What analytical techniques are employed to study the degradation of penequine hydrochloride and identify its degradation products?
A5: Researchers utilize a combination of techniques including Thin Layer Chromatography (TLC), Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC/MS), and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC/FTIR) to separate, identify, and characterize penequine hydrochloride and its degradation products [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



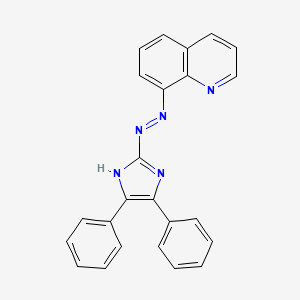

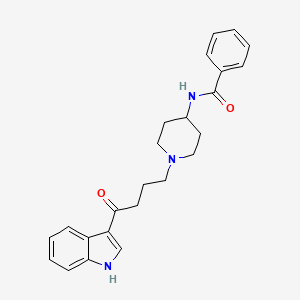
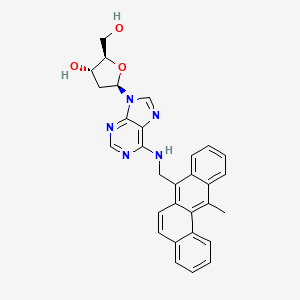

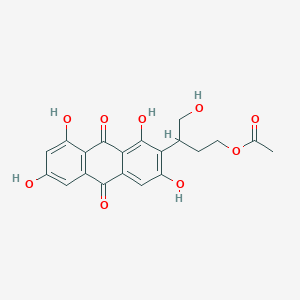
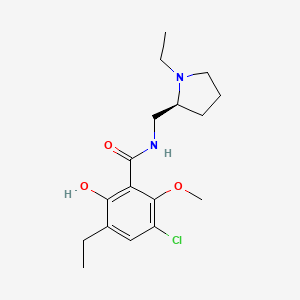
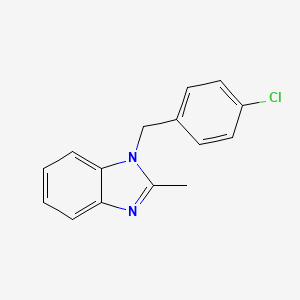
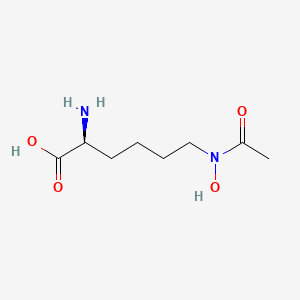

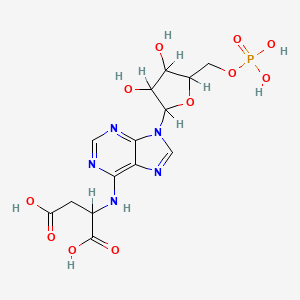
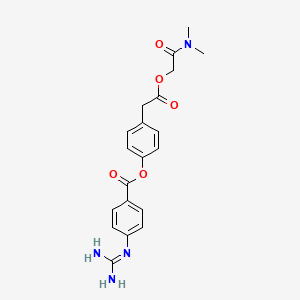
![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)